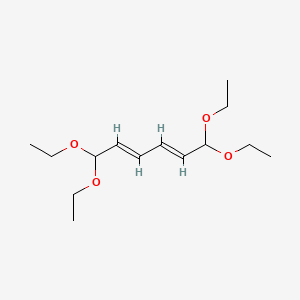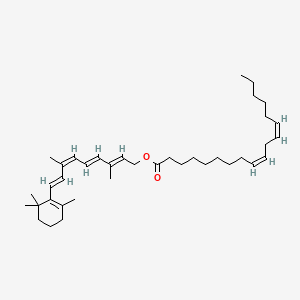
N-(2-Aminomethylethyl)propane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminomethylethyl)propane-1,2-diamine is an organic compound with the molecular formula C6H17N3. It is a diamine, meaning it contains two amine groups, which makes it a versatile compound in various chemical reactions and applications. This compound is known for its use in the synthesis of other chemicals and its role in various industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-Aminomethylethyl)propane-1,2-diamine can be synthesized through several methods. One common method involves the reaction of 1,2-dichloropropane with ammonia in the presence of a catalyst. The reaction is typically carried out in a high-pressure reactor at temperatures between 160-180°C and pressures of 8-12 MPa. The reaction mixture is then cooled, and the product is purified through rectification .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminomethylethyl)propane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include amides, imines, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(2-Aminomethylethyl)propane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of N-(2-Aminomethylethyl)propane-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, alter protein structures, and influence cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diaminopropane: Similar in structure but lacks the additional aminomethyl group.
Ethylenediamine: Contains two amine groups but has a different carbon backbone.
Diethylenetriamine: Contains three amine groups and a longer carbon chain.
Uniqueness
N-(2-Aminomethylethyl)propane-1,2-diamine is unique due to its specific arrangement of amine groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
25497-48-7 |
|---|---|
Formule moléculaire |
C6H17N3 |
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
2-N-(1-aminopropan-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C6H17N3/c1-5(3-7)9-6(2)4-8/h5-6,9H,3-4,7-8H2,1-2H3 |
Clé InChI |
DHDJPXLJQOSTBD-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)NC(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



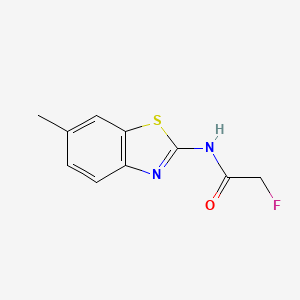


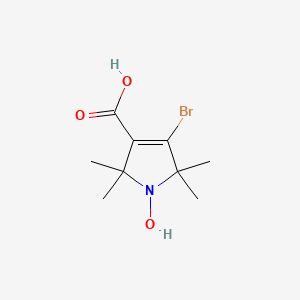
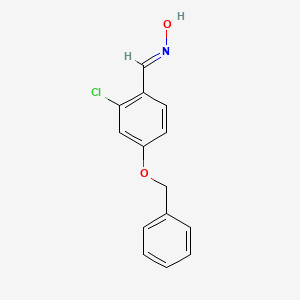

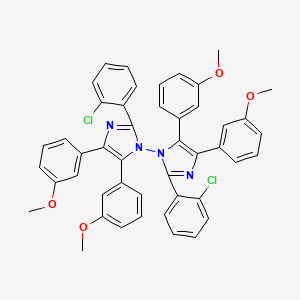
![1-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine;dihydrochloride](/img/structure/B13832809.png)


